molecular formula C8H7F2NOS B6228063 2-(3,4-difluorophenoxy)ethanethioamide CAS No. 1157091-58-1

2-(3,4-difluorophenoxy)ethanethioamide

Cat. No.: B6228063
CAS No.: 1157091-58-1
M. Wt: 203.2
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Description

2-(3,4-Difluorophenoxy)ethanethioamide is a sulfur-containing aromatic compound characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, linked to an ethanethioamide moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The thioamide group (-C(S)NH₂) enhances hydrogen-bonding capacity and metabolic stability compared to its oxyamide analogs, while the difluorophenoxy moiety contributes to lipophilicity and resistance to oxidative degradation .

Properties

CAS No.

1157091-58-1

Molecular Formula

C8H7F2NOS

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenoxy)ethanethioamide typically involves the reaction of 3,4-difluorophenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenoxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-difluorophenoxy)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Properties/Findings Reference
2-(2,6-Difluorophenoxy)ethanethioamide Fluorine at 2,6-positions on phenoxy ring Higher steric hindrance; reduced enzymatic hydrolysis in synthetic pathways .
2-(3,5-Difluorophenoxy)propane-1,3-diol Fluorine at 3,5-positions; diol backbone Degrades under oxidative alkaline conditions to release 3,5-difluorophenol (DFPh) .
2-(3,4-Difluorophenoxy)acetamide Amide (-CONH₂) instead of thioamide Lower metabolic stability due to amide susceptibility to proteases .

Reactivity and Stability

  • Fluorine Substitution Patterns: The 3,4-difluorophenoxy group in the target compound exhibits greater electron-withdrawing effects compared to 2,6-difluoro analogs, enhancing electrophilic reactivity in nucleophilic substitution reactions . In contrast, 3,5-difluorophenoxy derivatives (e.g., lignin model compounds) release DFPh under oxidative conditions due to cleavage of the β-O-4 bond, whereas 3,4-difluoro substitution may resist such degradation due to altered electronic distribution . Thioamide vs. Amide: The thioamide group in 2-(3,4-difluorophenoxy)ethanethioamide increases resistance to hydrolysis compared to its amide analog, making it more suitable for prolonged biological activity .

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